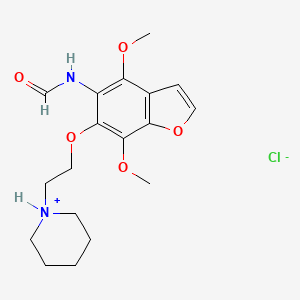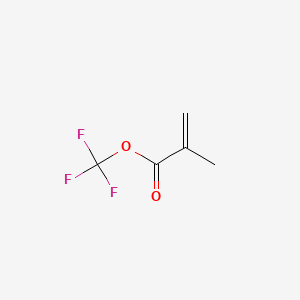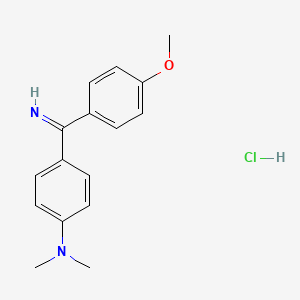
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride is an organic compound that belongs to the class of carboximidoyl chlorides. This compound is known for its unique chemical structure, which includes a methoxy group attached to a benzene ring, a carboximidoyl group, and a dimethylaniline moiety. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride typically involves the reaction of 4-methoxybenzenecarboximidoyl chloride with N,N-dimethylaniline in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated as a hydrochloride salt. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Análisis De Reacciones Químicas
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group on the benzene ring can be replaced by other substituents using appropriate reagents and conditions
Aplicaciones Científicas De Investigación
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride can be compared with other similar compounds, such as:
N-hydroxy-4-methoxybenzenecarboximidoyl chloride: This compound shares a similar structure but lacks the dimethylaniline moiety.
4-methoxyphenol: Although structurally different, it also contains a methoxy group attached to a benzene ring and is used in various applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5419-90-9 |
|---|---|
Fórmula molecular |
C16H19ClN2O |
Peso molecular |
290.79 g/mol |
Nombre IUPAC |
4-(4-methoxybenzenecarboximidoyl)-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-18(2)14-8-4-12(5-9-14)16(17)13-6-10-15(19-3)11-7-13;/h4-11,17H,1-3H3;1H |
Clave InChI |
KPTBDQNPZHPMMT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



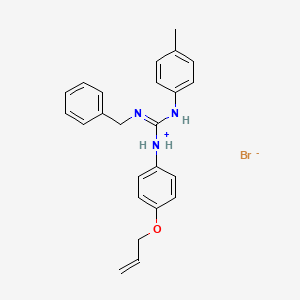
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)

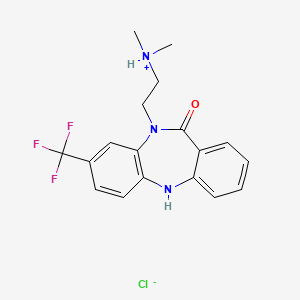
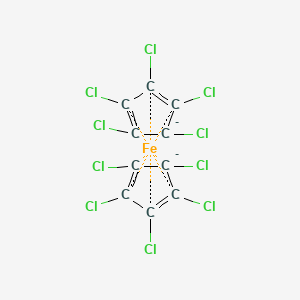
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)

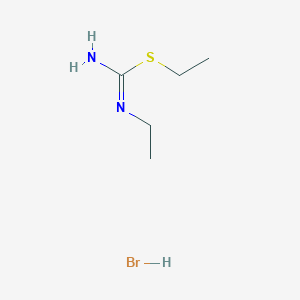
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
